A Technical Guide to 5-Chloro-2-(chloromethyl)-1,3-benzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 5-Chloro-2-(chloromethyl)-1,3-benzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(chloromethyl)-1,3-benzothiazole (CAS No. 110704-19-3) is a pivotal heterocyclic intermediate, valued for its role in the construction of complex molecular architectures for pharmaceutical and agrochemical research. The strategic placement of a chlorine atom on the benzene ring and a reactive chloromethyl group at the 2-position of the benzothiazole scaffold provides a versatile platform for synthetic diversification. This guide offers an in-depth examination of its synthesis, core physicochemical properties, characteristic reactivity, and strategic applications in medicinal chemistry. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships in its synthetic protocols and the practical utility of this compound as a foundational building block in the development of novel therapeutic agents.
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is classified as a "privileged scaffold" in medicinal chemistry. This designation arises from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The scaffold's planarity and ability to participate in various non-covalent interactions allow it to bind effectively to a diverse range of biological targets.
5-Chloro-2-(chloromethyl)-1,3-benzothiazole emerges as a particularly valuable derivative. The chloro substituent at the 5-position modulates the electronic properties and lipophilicity of the molecule, which can significantly influence pharmacokinetic and pharmacodynamic profiles. More importantly, the 2-(chloromethyl) group is a potent electrophilic handle, enabling facile and efficient covalent linkage to a wide array of nucleophilic partners, thereby serving as a cornerstone for building combinatorial libraries for drug screening.
Physicochemical & Structural Data
While detailed experimental data for this specific intermediate is not broadly published, its core properties can be defined based on its structure and data from closely related analogues.
| Property | Value | Source |
| CAS Number | 110704-19-3 | Arctom[3] |
| Molecular Formula | C₈H₅Cl₂NS | Arctom[3] |
| Molecular Weight | 218.1 g/mol | Arctom[3] |
| IUPAC Name | 5-chloro-2-(chloromethyl)-1,3-benzothiazole | - |
| SMILES | C1=CC2=C(C=C1Cl)N=C(S2)CCl | Arctom[3] |
| Appearance | Expected to be a yellow to brown solid | Inferred from analogues |
| Melting Point | Not available. (For comparison, 2-chloro-5-chloromethyl-thiazole melts at 35°C) | [1] |
| Boiling Point | Not available | Arctom[3] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). | - |
Synthesis and Purification
The most direct and industrially relevant pathway to 5-Chloro-2-(chloromethyl)-1,3-benzothiazole is the condensation and cyclization of 4-chloro-2-aminothiophenol with chloroacetyl chloride. This reaction is a specific example of the well-established Hantzsch thiazole synthesis variant for benzothiazoles.
Reaction Mechanism
The synthesis proceeds via a two-step, one-pot mechanism. First, the primary amine of the 4-chloro-2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an intermediate N-acylated amide. The choice of a mild base or an acidic medium like acetic acid is crucial; it facilitates the initial acylation without deactivating the nucleophile. In the subsequent step, the thiol group attacks the same carbonyl carbon in an intramolecular fashion, leading to cyclization. Dehydration of the resulting heterocyclic intermediate yields the aromatic benzothiazole ring.
Field-Proven Experimental Protocol
This protocol is adapted from a microwave-assisted procedure for the synthesis of the unsubstituted analogue, a method noted for its efficiency, reduced reaction times, and high yields[4].
Materials:
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4-chloro-2-aminothiophenol
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Chloroacetyl chloride
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Glacial Acetic Acid
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Crushed Ice
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5 M Sodium Hydroxide (NaOH) solution
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Chloroform (or Dichloromethane)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Solvents for chromatography (e.g., Petroleum ether/Acetone mixture)
Procedure:
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Reaction Setup: In a microwave-safe reaction vessel, dissolve 4-chloro-2-aminothiophenol (1.0 eq) in glacial acetic acid (approx. 15 mL per gram of starting material).
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Reagent Addition: To the stirred solution, add chloroacetyl chloride (1.5 eq) dropwise. Causality Note: Slow addition is critical to control the initial exothermic acylation reaction.
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10-15 minutes at a power of 500 W. Expertise Note: Microwave heating dramatically accelerates the cyclization and dehydration steps compared to conventional reflux, leading to cleaner product profiles.
-
Work-up: After cooling the reaction mixture to room temperature, pour it onto crushed ice (approx. 100 g). This precipitates the crude product and neutralizes excess acid.
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Basification: Carefully basify the aqueous mixture with 5 M NaOH solution until the pH is approximately 7-8. This neutralizes the acetic acid and HCl byproduct, ensuring the product is in its free base form for extraction.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a petroleum ether/acetone gradient (e.g., 10:1 v/v) to yield the pure 5-Chloro-2-(chloromethyl)-1,3-benzothiazole[4].
Chemical Reactivity and Derivatization
The synthetic utility of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole is dominated by the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution (S_N2) reactions. This allows for the direct attachment of the 5-chlorobenzothiazole moiety to a diverse range of molecular fragments.
Protocol for Nucleophilic Substitution
The following is a general, self-validating protocol for the synthesis of ether or amine derivatives, a common subsequent step in drug development campaigns.
Materials:
-
5-Chloro-2-(chloromethyl)-1,3-benzothiazole (1.0 eq)
-
Nucleophile (e.g., a substituted phenol or amine) (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nucleophile (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetonitrile or DMF.
-
Reagent Addition: Add a solution of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole (1.0 eq) in the same solvent dropwise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) for 4-12 hours. Trustworthiness Check: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting benzothiazole spot is consumed.
-
Work-up: After cooling, filter off the inorganic salts (K₂CO₃, KCl). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by recrystallization or column chromatography.
Applications in Drug Discovery
While specific FDA-approved drugs directly synthesized from this exact intermediate are not publicly documented, its value lies in its role as a strategic building block. The benzothiazole core is present in drugs like Lidorestat (an aldose reductase inhibitor) and investigational agents for cancer and infectious diseases[5].
The utility of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole is threefold:
-
Scaffold Introduction: It provides a rapid method to introduce the 5-chlorobenzothiazole core into lead compounds to explore structure-activity relationships (SAR).
-
Linker Chemistry: The reactive chloromethyl group can be used to attach the benzothiazole scaffold to other pharmacophores or linkers, creating hybrid molecules with potential for multi-target activity.
-
Library Synthesis: It is an ideal starting material for parallel synthesis, enabling the rapid creation of a large library of analogues where diverse nucleophiles are reacted to probe the chemical space around the core scaffold.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected characteristics from standard analytical techniques, inferred from the parent compound 2-(chloromethyl)-1,3-benzothiazole[4].
-
¹H NMR: The most characteristic signal is a singlet for the methylene protons (-CH₂Cl), expected around δ 4.9-5.0 ppm. The aromatic protons on the benzothiazole ring will appear in the δ 7.4-8.1 ppm region, with splitting patterns dictated by the 5-chloro substitution.
-
¹³C NMR: The methylene carbon (-CH₂Cl) is expected in the aliphatic region. The spectrum will also show characteristic signals for the aromatic carbons and the C2 carbon of the thiazole ring (typically downfield, >160 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (218.1 g/mol ). Crucially, the isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) would provide definitive confirmation of the structure.
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 110704-19-3. However, based on analogous structures like 2-chloro-5-(chloromethyl)thiazole, the compound should be treated as hazardous[6].
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Hazard Classification (Inferred): Likely to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage. May cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
References
- Alaimo, R.J., Pelosi, S.S., & Freedman, R. (1978). Synthesis and Antibacterial Evaluation of 2-(Substituted Phenylureido)-4-thiocyanatobenzothiazoles. Journal of Pharmaceutical Sciences, 67(2), 281-282.
- Arctom, Inc. (n.d.). 5-chloro-2-(chloromethyl)-1,3-benzothiazole.
- Fisher Scientific. (2021). Safety Data Sheet: 2-(Chloromethyl)benzothiazole.
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Luo, M., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(10), 2493.
- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- RSC Publishing. (2023).
- Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- TCI Chemicals. (2021). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole.
- Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Zask, A., et al. (2015). Benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 5(101), 82956-82975.
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